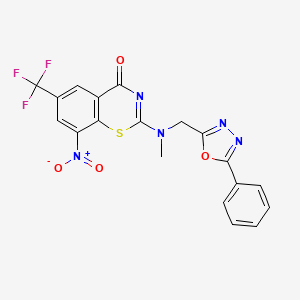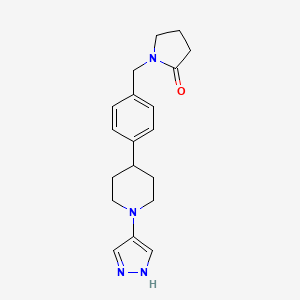
BRD4 Inhibitor-28
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD4 Inhibitor-28 is a small-molecule compound designed to inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones and other proteins . BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases .
準備方法
The synthesis of BRD4 Inhibitor-28 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is typically synthesized through a series of reactions involving the formation of a benzo[d]isoxazole scaffold. This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BRD4. This step often involves the use of reagents such as sulfonamides, amines, and halides.
Final Coupling: The final step involves coupling the functionalized core structure with other moieties to complete the synthesis of this compound. This step may involve the use of coupling reagents such as HATU or EDCI.
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of automated synthesis platforms and purification techniques such as chromatography.
化学反応の分析
BRD4 Inhibitor-28 undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isoxazole scaffold, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups, such as nitro groups, leading to the formation of amines.
Substitution: Substitution reactions are common, especially at positions where halides or other leaving groups are present
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
BRD4 Inhibitor-28 has a wide range of scientific research applications, including :
Cancer Research: this compound has shown promise in inhibiting the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. It works by disrupting the transcription of oncogenes such as c-MYC and BCL-2.
Inflammation: The compound has been studied for its potential to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Cardiovascular Diseases: this compound has been investigated for its role in modulating gene expression related to cardiovascular diseases, potentially offering therapeutic benefits.
Epigenetic Research: As a bromodomain inhibitor, this compound is a valuable tool for studying the role of epigenetic modifications in gene regulation.
作用機序
BRD4 Inhibitor-28 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones . This disruption leads to the inhibition of transcriptional activation of target genes, including oncogenes and inflammatory genes. The molecular targets and pathways involved include the positive transcription elongation factor b (P-TEFb) complex and the recruitment of RNA polymerase II to gene promoters.
類似化合物との比較
BRD4 Inhibitor-28 is part of a broader class of BRD4 inhibitors, which include compounds such as JQ1, I-BET762, and OTX015 . Compared to these compounds, this compound may offer unique advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. For example:
JQ1: A well-known BRD4 inhibitor with high potency but limited selectivity for BRD4 over other BET family members.
I-BET762: Another potent BRD4 inhibitor with a broader spectrum of activity against BET proteins.
OTX015: A clinical-stage BRD4 inhibitor with promising anticancer activity but potential dose-limiting toxicities.
This compound’s unique chemical structure and functionalization may provide improved selectivity and reduced off-target effects compared to these similar compounds.
特性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
3-benzyl-6-(1,5-dimethyl-6-oxopyridin-3-yl)-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C23H21N3O3/c1-15-10-18(14-24(2)22(15)27)17-11-19-21-20(12-17)29-9-8-25(21)23(28)26(19)13-16-6-4-3-5-7-16/h3-7,10-12,14H,8-9,13H2,1-2H3 |
InChIキー |
QTVSDAUHDJBCAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN(C1=O)C)C2=CC3=C4C(=C2)OCCN4C(=O)N3CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


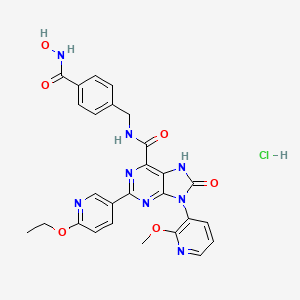
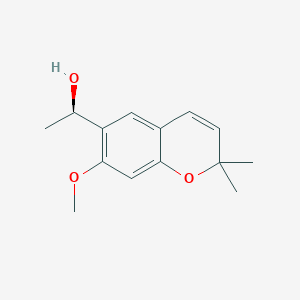
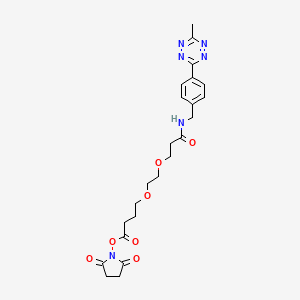
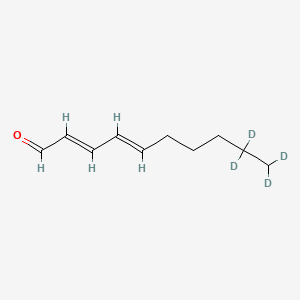


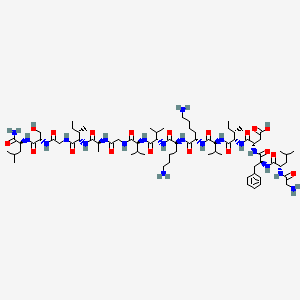
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
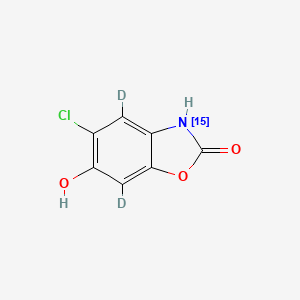
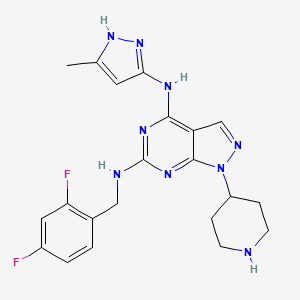
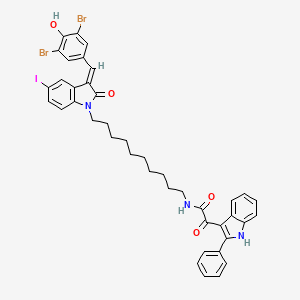
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
